Cas no 1018166-09-0 (ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate)

ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- SBB025999
- STK352924
- ethyl 1,3-dimethyl-6-oxo-7-hydropyrazolo[5,4-b]pyridine-4-carboxylate
- ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate
- 1018166-09-0
- F88296
- EN300-231929
- ethyl 1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
- AKOS005168334
- ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate
- ethyl 6-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- ethyl1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- CS-0241226
- SCHEMBL12074205
-
- MDL: MFCD09859230
- Inchi: 1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)13-14(10)3/h5H,4H2,1-3H3,(H,12,15)
- InChI Key: GALORTBPYQDHNW-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC(NC2=C1C(C)=NN2C)=O)=O
Computed Properties
- Exact Mass: 235.09569129g/mol
- Monoisotopic Mass: 235.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 73.2
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-231929-10.0g |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 95% | 10.0g |
$3019.0 | 2024-06-20 | |
Enamine | EN300-231929-5.0g |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 95% | 5.0g |
$1720.0 | 2024-06-20 | |
Enamine | EN300-231929-2.5g |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 95% | 2.5g |
$1070.0 | 2024-06-20 | |
Chemenu | CM272265-5g |
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 97% | 5g |
$603 | 2021-08-18 | |
Chemenu | CM272265-1g |
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 97% | 1g |
$237 | 2023-02-19 | |
Enamine | EN300-231929-0.1g |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 95% | 0.1g |
$236.0 | 2024-06-20 | |
Enamine | EN300-231929-10g |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 95% | 10g |
$3019.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3605-100mg |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 95% | 100mg |
¥1055.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3605-500mg |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 95% | 500mg |
¥2526.0 | 2024-04-26 | |
A2B Chem LLC | AJ06692-250mg |
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018166-09-0 | 97% | 250mg |
$335.00 | 2024-04-20 |
ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate Related Literature
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate
Research Brief on Ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1018166-09-0)
The compound ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1018166-09-0) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this pyrazolo[3,4-b]pyridine derivative as a versatile scaffold in medicinal chemistry. Its structural features, including the ester group at the 4-position and the dimethyl substitution at the 1- and 3-positions, make it an attractive candidate for further chemical modifications. Researchers have explored its utility as a building block for the synthesis of novel heterocyclic compounds with potential pharmacological activities.
One of the key advancements in the study of this compound involves its synthesis through efficient multi-step protocols. A 2023 publication in the Journal of Medicinal Chemistry reported an optimized route starting from commercially available precursors, achieving high yields and purity. The synthetic approach emphasized green chemistry principles, minimizing the use of hazardous reagents and solvents.
Biological evaluations of ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have revealed promising activity against various molecular targets. Preliminary screening data indicate moderate inhibitory effects on protein kinases involved in inflammatory pathways. Additionally, molecular docking studies suggest potential interactions with the ATP-binding sites of certain kinase domains, warranting further investigation.
The compound's physicochemical properties have been characterized in detail, with particular attention to its solubility, stability, and permeability characteristics. These studies are crucial for understanding its drug-like properties and potential for further development. Recent computational analyses predict favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for this scaffold, suggesting its suitability as a lead compound for optimization.
Several research groups have explored structure-activity relationships (SAR) around this core structure. Modifications at various positions of the pyrazolo[3,4-b]pyridine ring have led to compounds with improved potency and selectivity. Notably, the ester group at the 4-position has been identified as a key site for derivatization, allowing for the introduction of diverse pharmacophores.
Current research directions include the evaluation of this compound's potential in oncology and inflammatory diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its utility in targeted therapies. The compound's unique structural features make it particularly interesting for the development of selective kinase inhibitors.
In conclusion, ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate represents a promising scaffold in medicinal chemistry with multiple avenues for further exploration. Continued research into its synthetic methodologies, biological activities, and therapeutic applications is expected to yield valuable insights for drug discovery programs. Future studies should focus on expanding the SAR knowledge and advancing promising derivatives through preclinical development.
1018166-09-0 (ethyl 1,3-dimethyl-6-oxo-1H,6H,7H-pyrazolo3,4-bpyridine-4-carboxylate) Related Products
- 17289-49-5(N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine)
- 54385-57-8(Propanamide,N-(4,5-dicyano-1-methyl-1H-pyrazol-3-yl)-2,2-dimethyl-)
- 88320-47-2(1H-Pyrazole-4-carboxylic acid, 5-(acetylamino)-1-methyl-, ethyl ester)
- 773140-12-8(Benzamide,N-(4-cyano-1,3-dimethyl-1H-pyrazol-5-yl)-2-fluoro-)
- 160662-09-9(1H-Pyrazole-4-aceticacid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, ethyl ester)
- 105284-38-6(Acetamide, N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-2-((3-(2-methyl-1-piperidinyl)propyl)amino)-, (Z)-2-butenedioate (1:1))
- 20481-33-8(Propanedioic acid,2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene]-, 1,3-diethyl ester)
- 641578-47-4(Pyrrolo[2,3-c]pyrazole,3-ethyl-1,4,5,6-tetrahydro-1-methyl-)
- 54385-52-3(Acetamide,N-(4,5-dicyano-1-methyl-1H-pyrazol-3-yl)-)
- 22911-97-3(but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine)
